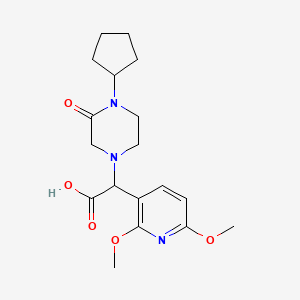

![molecular formula C20H22N2O3 B5558554 4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}pyridine](/img/structure/B5558554.png)

4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 4-{[3-(1,3-Benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}pyridine typically involves ring opening followed by ring closure reactions, as well as condensation processes with various reagents. For instance, Halim & Ibrahim (2022) described the synthesis of a novel compound through ring opening and closure reactions, emphasizing the importance of precise reactant selection and conditions for successful synthesis (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of synthesized compounds is often determined using various spectroscopic and crystallographic techniques. Ozdemir et al. (2015) highlighted the use of FT-IR, NMR, and X-ray diffraction methods to characterize the molecular structure of a heterocyclic compound, underscoring the utility of these methods in confirming molecular configurations (Özdemir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving compounds like 4-{[3-(1,3-Benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}pyridine can vary widely, depending on the functional groups present and the reaction conditions. These compounds often participate in nucleophilic substitution, addition reactions, and cyclization processes, which can significantly alter their chemical properties. For example, Moustafa & Girgis (2007) detailed the synthesis and structural determination of compounds through X-ray data, which illustrates the complex nature of the reactions these compounds can undergo (Moustafa & Girgis, 2007).

Physical Properties Analysis

The physical properties of these compounds, including melting points, solubility, and crystallinity, are crucial for their application in various fields. The synthesis and characterization of glassy organic compounds by Zarins et al. (2020) provide insight into the thermal and luminescent properties, which are essential for understanding the material's applicability in light-emitting devices (Zarins et al., 2020).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is vital for the potential application of these compounds. Research by Elangovan et al. (2021) on the synthesis, structural investigation, and antimicrobial activity of novel synthesized compounds contributes to this understanding by exploring the compounds' reactivity and potential biological activity (Elangovan et al., 2021).

Applications De Recherche Scientifique

Photoinduced Direct 4-Pyridination

Direct substitution of hydrogen in C(sp3)–H bonds by 4-pyridine has been achieved using photo-irradiation, highlighting a method for constructing biologically active molecules with 4-pyridine substructures. This approach is particularly effective for benzylic C(sp3)–H bonds and does not affect polar functional groups, enabling the formation of sterically hindered bonds between alkylaromatics and 4-pyridine, suggesting potential applications in the development of complex organic molecules (Hoshikawa & Inoue, 2013).

Corrosion Inhibition

A Schiff base derivative with pyridine rings has shown significant corrosion inhibition properties on Q235 mild steel in acidic conditions, demonstrating applications in material protection and longevity. The study utilized weight loss experiments, potentiodynamic polarization, and electrochemical impedance spectroscopy methods to establish its efficiency as a mixed-type inhibitor, which follows Langmuir adsorption isotherm (Ji et al., 2016).

Synthesis and Structural Investigation

Triorganostannyl esters of pyridinylimino substituted aminobenzoic acids were synthesized and structurally investigated, highlighting their potential in affecting the photophysical properties of metals through coordination. This research offers insights into the design and synthesis of materials with specific photophysical and intermolecular interaction properties (Tzimopoulos et al., 2010).

Catalytic Oxidation

The study on catalytic oxidation of methyl aromatics with molecular oxygen using 4-N,N-Dimethylaminopyridine (DMAP) as a catalyst highlights its higher activity compared to other pyridine analogues. This research demonstrates the potential application of DMAP in selective oxidation processes, providing a pathway for the efficient transformation of methyl aromatics into valuable chemical products (Zhang et al., 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-pyridin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-20(12-15-3-4-17-18(11-15)25-14-24-17)7-2-10-22(13-20)19(23)16-5-8-21-9-6-16/h3-6,8-9,11H,2,7,10,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJWPDIRGZXNSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)C2=CC=NC=C2)CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[3-(1,3-Benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

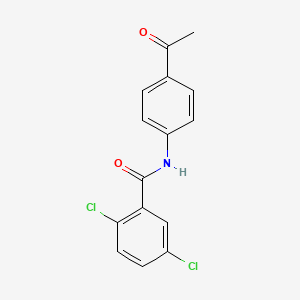

![methyl {[2-nitro-4-(1-piperidinylcarbonyl)phenyl]thio}acetate](/img/structure/B5558476.png)

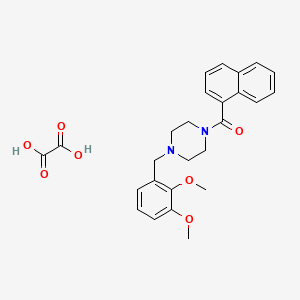

![3-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]benzamide](/img/structure/B5558486.png)

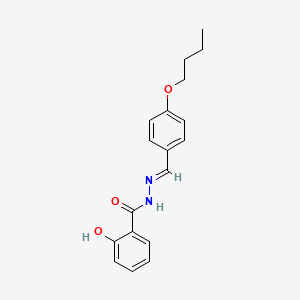

![N-{2-[methyl(phenyl)amino]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5558492.png)

![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5558524.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,4-dimethoxybenzamide](/img/structure/B5558527.png)

![3-({4-[3-(4-fluorophenoxy)propyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5558532.png)

![3-(phenylthio)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5558539.png)

![5-chloro-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}indoline](/img/structure/B5558547.png)

![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}(2-thienyl)methanone](/img/structure/B5558557.png)

![3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)carbonyl]-1-piperidinecarboxamide](/img/structure/B5558570.png)